molecular formula C22H19ClO2 B8657988 2-((1R,4r)-4-(4-chlorophenyl)cyclohexyl)naphthalene-1,4-dione

2-((1R,4r)-4-(4-chlorophenyl)cyclohexyl)naphthalene-1,4-dione

Cat. No.: B8657988
M. Wt: 350.8 g/mol
InChI Key: CHXRCCJFHHYDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1R,4r)-4-(4-chlorophenyl)cyclohexyl)naphthalene-1,4-dione is a useful research compound. Its molecular formula is C22H19ClO2 and its molecular weight is 350.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H19ClO2

Molecular Weight

350.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)cyclohexyl]naphthalene-1,4-dione

InChI

InChI=1S/C22H19ClO2/c23-17-11-9-15(10-12-17)14-5-7-16(8-6-14)20-13-21(24)18-3-1-2-4-19(18)22(20)25/h1-4,9-14,16H,5-8H2

InChI Key

CHXRCCJFHHYDBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=CC(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of silver nitrate (14.17 g, 0.0838 moles) dissolved in 200 ml water, 100 gm (0.419 moles) trans-4-(4-chlorophenyl)cyclohexane carboxylic acid and acetonitrile (500 ml) was added. The solution was heated to reflux followed by addition of 1,4-naphthoquinone (80 gm, 0.506 moles). A solution of ammonium persulfate (239 g; 1.048 moles) in water (600 ml) was added dropwise to the above solution and continued reflux for half an hour. The reaction mass was then cooled to 30-32° C. and extracted with methylene chloride. The organic layer was first washed with water, followed with 10% sodium carbonate aqueous solution, and further with water until neutral pH. The organic layer was concentrated to afford the compound of Formula II (2-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone, 149 gm).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
ammonium persulfate
Quantity
239 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
14.17 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 14.17 g silver nitrate (0.0838 moles) in 200 ml water, and 100 g (0.419 moles) trans-4-(4-chlorophenyl)cyclohexane carboxylic acid were prepared. To this mixture acetonitrile 500 ml was added under stirring and heated to reflux. 80 g (0.506 moles) 1,4-naphthoquinone was then added. 239 g (1.048 moles) ammonium persulfate dissolved in 600 ml water was added drop-wise to the stirred solution and continued reflux for half an hour. The reaction solution was then cooled to 30-32° C. and extracted with methylene chloride. The organic layer was first washed with water, followed with 10% sodium carbonate aqueous solution, and further with water until neutral pH. The organic layer was distilled to eliminate methylene chloride, stirred in acetonitrile, and filtered. The solid obtained was crystallized from acetonitrile to obtain 29.8 g of the trans isomer of Formula II (20.3% yield). M.P. 147- 149° C. (uncorrected).
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
ammonium persulfate
Quantity
239 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
14.17 g
Type
catalyst
Reaction Step Four
Yield
20.3%

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